2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]-4H-pyran-4-one
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Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]-4H-pyran-4-one is a complex organic compound with a molecular formula of C24H28N2O2 This compound is notable for its unique structure, which includes a piperazine ring, a benzyl group, and a pyranone moiety
Mechanism of Action
Target of Action
The primary targets of the compound “2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one” are currently unknown. The compound is structurally similar to other piperazine derivatives, which have been found to interact with a variety of targets, including G protein-coupled receptors and ion channels . .
Mode of Action
Given its structural similarity to other piperazine derivatives, it may interact with its targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, or ion channel blockade
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Piperazine derivatives have been found to modulate a variety of biochemical pathways, including signal transduction pathways, ion transport pathways, and metabolic pathways . .
Pharmacokinetics
Piperazine derivatives are generally well-absorbed and widely distributed throughout the body . They are metabolized by the liver and excreted in the urine . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Piperazine derivatives have been found to exert a variety of effects at the molecular and cellular level, including changes in ion flux, alterations in signal transduction, and modulation of gene expression . .
Action Environment
The action of this compound may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of piperazine derivatives can be influenced by the pH of the environment, as this can affect the ionization state of the molecule . Temperature can also affect the activity of the compound, as it can influence the rate of diffusion and the conformation of the molecule . The presence of other molecules can also influence the activity of the compound, as they can compete for binding sites or modulate the activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine ring.
Formation of the Pyranone Moiety: The pyranone moiety is synthesized through a series of condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]-4H-pyran-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution; electrophilic reagents like sulfonyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]-4H-pyran-4-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Phenylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one
- 2-[(4-Benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
Uniqueness
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]-4H-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-20-8-9-21(2)23(14-20)18-31-26-19-30-24(15-25(26)29)17-28-12-10-27(11-13-28)16-22-6-4-3-5-7-22/h3-9,14-15,19H,10-13,16-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJZUVGBREUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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